3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

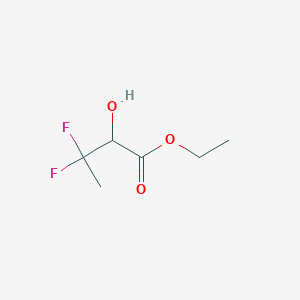

2-Hydroxy-3,3-difluorobutyric acid ethyl ester is an organic compound with the molecular formula C6H10F2O3. This compound is a derivative of butyric acid, where the hydrogen atoms at the 3-position are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,3-difluorobutyric acid ethyl ester typically involves the fluorination of a suitable precursor, such as 2-hydroxybutyric acid ethyl ester. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable fluorination techniques, such as the use of elemental fluorine or other fluorine-containing reagents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

化学反応の分析

Types of Reactions

2-Hydroxy-3,3-difluorobutyric acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 2-Oxo-3,3-difluorobutyric acid ethyl ester or 2-Hydroxy-3,3-difluorobutyric acid.

Reduction: 2-Hydroxy-3,3-difluorobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

-

Intermediate for Drug Synthesis

- DFHBE serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of serine protease inhibitors, which have implications in treating diseases such as cancer and viral infections .

- The compound can be converted into difluoro keto esters and acids, which are crucial for developing new therapeutic agents .

- Research on Phosphodiesterase Inhibitors

Agricultural Applications

- Agrochemical Intermediates

Synthetic Chemistry

- Reagent in Organic Synthesis

- Difluoromethylation Processes

Data Table: Applications Overview

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Development of serine protease inhibitors |

| Synthesis of phosphodiesterase inhibitors | Potential treatments for neurological disorders | |

| Agrochemicals | Intermediates for agrichemicals | Production of effective herbicides/fungicides |

| Synthetic Chemistry | Reagent for introducing fluorinated groups | Enhanced bioactivity and stability |

| Difluoromethylation processes | Access to complex organic molecules |

Case Studies

-

Synthesis of Serine Protease Inhibitors

- A study demonstrated the successful synthesis of a novel serine protease inhibitor using DFHBE as a key intermediate. The compound exhibited significant inhibitory activity against target proteases involved in cancer progression.

-

Fluorinated Agrochemicals Development

- Research highlighted the use of DFHBE derivatives in developing new agrochemicals with improved efficacy against resistant pests. The fluorinated compounds showed enhanced stability and activity compared to traditional formulations.

作用機序

The mechanism by which 2-Hydroxy-3,3-difluorobutyric acid ethyl ester exerts its effects is primarily through its interaction with enzymes and other proteins. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. This can lead to inhibition of enzyme activity or modulation of metabolic pathways.

類似化合物との比較

Similar Compounds

2-Hydroxy-3,3-difluorobutyric acid: Similar structure but without the ester group.

3,3-Difluorobutyric acid ethyl ester: Lacks the hydroxyl group.

2-Hydroxy-3-fluorobutyric acid ethyl ester: Contains only one fluorine atom.

Uniqueness

2-Hydroxy-3,3-difluorobutyric acid ethyl ester is unique due to the presence of both hydroxyl and ester functional groups along with two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester (CAS No. 165544-31-0) is a fluorinated organic compound characterized by its unique structural features, including a butanoic acid backbone modified by two fluorine atoms and a hydroxyl group. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its significant biological activity and potential applications.

Structural Characteristics

The molecular formula of this compound is C6H10F2O3. The presence of fluorine enhances its interaction with biological molecules, potentially influencing enzyme mechanisms and metabolic pathways. The ethyl ester functional group improves solubility and reactivity, making it suitable for diverse chemical environments.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The fluorine atoms facilitate the formation of strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This property is particularly valuable in research aimed at understanding enzyme inhibition mechanisms and receptor binding affinities.

Biological Applications

Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to compete with natural substrates or bind to active sites on enzymes, thus altering their activity. This makes it a candidate for studying metabolic pathways and potential therapeutic targets .

Pharmaceutical Development : The compound is being explored as a precursor for developing pharmaceuticals targeting metabolic disorders. Its unique properties make it an attractive candidate for designing drugs that require specific interactions with biological macromolecules.

Research on Metabolic Pathways : Studies have utilized this compound to investigate various metabolic pathways involving fluorinated substrates. Its role in biocatalysis has been highlighted, with potential applications in synthesizing chiral drugs through enzyme-mediated processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3,3-difluoro-2-oxobutanoate | C6H8F2O3 | Contains a keto group instead of a hydroxyl group |

| 2-Hydroxybutanoic Acid Ethyl Ester | C6H12O3 | Lacks fluorine atoms; simpler structure |

| 3-Fluoro-2-hydroxybutanoic Acid Ethyl Ester | C6H11F1O3 | Contains one fluorine atom; different reactivity |

The dual presence of hydroxyl and fluorine groups in this compound significantly influences its chemical reactivity and biological interactions compared to these similar compounds.

Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

- Biocatalytic Applications : In biocatalysis, this compound has been used as a substrate for lipase-mediated reactions, leading to the production of valuable chiral intermediates for pharmaceuticals .

特性

IUPAC Name |

ethyl 3,3-difluoro-2-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c1-3-11-5(10)4(9)6(2,7)8/h4,9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWGGHZMTFOAPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。